REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].Cl[CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10].[SiH4]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.C(OC)(=O)CCCCCCCCCCC>[C:1]([O:4][CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10])(=[O:3])[CH3:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
563 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Name
|
|
Quantity
|
22.46 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the other components were mixed
|
Type
|
CUSTOM
|
Details
|
incipiently stripped at 116° C.
|
Type
|
CUSTOM
|
Details
|
4 mbar (for drying, 16 g of distillate)
|
Type
|
DISTILLATION
|
Details
|
distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.13 mol | |
AMOUNT: MASS | 608 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |